4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine
Description
Thieno[2,3-d]pyrimidines are heterocyclic compounds with a fused thiophene-pyrimidine core, renowned for their medicinal and synthetic utility . The compound 4-chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine features a chloro group at position 4, a 4-chlorophenyl moiety at position 5, and a thien-2-ylmethyl substituent at position 2. These substitutions modulate electronic, steric, and lipophilic properties, influencing reactivity and biological activity.
Properties
Molecular Formula |
C17H10Cl2N2S2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
4-chloro-5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H10Cl2N2S2/c18-11-5-3-10(4-6-11)13-9-23-17-15(13)16(19)20-14(21-17)8-12-2-1-7-22-12/h1-7,9H,8H2 |
InChI Key |
XCVVNEHICVDLHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine core is typically synthesized through cyclization reactions involving aminothiophene derivatives and suitable pyrimidine precursors. Common approaches include:
- Condensation of 2-aminothiophene derivatives with formamide or formamidine derivatives to form the pyrimidine ring fused to the thiophene.
- Cyclization via nucleophilic substitution or cyclocondensation reactions under reflux or microwave-assisted conditions.
Attachment of the 5-(4-chlorophenyl) Group
The 5-position substitution with a 4-chlorophenyl group is often achieved by:
- Using 4-chlorophenyl-substituted aminothiophene precursors in the initial cyclization step.
- Alternatively, via Suzuki or Stille cross-coupling reactions on halogenated thieno[2,3-d]pyrimidines, allowing the introduction of the 4-chlorophenyl moiety post-core formation.
Introduction of the 2-(thien-2-ylmethyl) Group
The 2-position substituent, a thien-2-ylmethyl group, can be installed by:
- Nucleophilic substitution at the 2-position of a halogenated thieno[2,3-d]pyrimidine with thien-2-ylmethyl nucleophiles.
- Alternatively, via alkylation of the 2-position nitrogen or carbon with thien-2-ylmethyl halides under basic conditions.
Detailed Preparation Methodologies
Synthesis via Halogenation and Subsequent Substitution
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1. Formation of 4-hydroxythieno[2,3-d]pyrimidine intermediate | Starting aminothiophene derivative + formamide/formamidine, reflux | Cyclization to form hydroxypyrimidine fused to thiophene | High yield reported in literature |
| 2. Chlorination at position 4 | Thionyl chloride (SOCl2), catalytic DMF, 80°C, 4 h | Conversion of hydroxyl to chloro substituent | Efficient conversion, >90% yield |
| 3. Introduction of 5-(4-chlorophenyl) group | Use of 4-chlorophenyl-substituted aminothiophene in step 1 or cross-coupling post-halogenation | Installation of 4-chlorophenyl substituent on the 5-position | Dependent on precursor purity |
| 4. Alkylation at 2-position | Thien-2-ylmethyl halide, base (e.g., K2CO3), solvent (DMF or acetone), reflux | Nucleophilic substitution to add thien-2-ylmethyl group | Moderate to high yields; reaction time varies |
Microwave-Assisted Synthesis
Microwave irradiation has been reported to accelerate the cyclization and substitution steps, reducing reaction times from hours to minutes while maintaining or improving yields. This method is particularly useful for the initial cyclization and halogenation steps.
Alternative Routes
- Use of N-ethylisocyanate derivatives and sodium hydroxide cyclization for related thienopyrimidine derivatives has been documented, which may be adapted for this compound with appropriate substituent modifications.
- Cross-coupling reactions (Suzuki, Stille) on halogenated intermediates allow modular introduction of the 4-chlorophenyl and thien-2-ylmethyl groups with high selectivity.
Research Findings and Comparative Data
| Method | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Conventional reflux with SOCl2 chlorination | 4 h | 85-92 | >95 | Reliable and scalable |
| Microwave-assisted cyclization and chlorination | 10-30 min | 88-95 | >98 | Faster, energy-efficient |
| Cross-coupling for 5-substituent introduction | 6-12 h | 75-85 | >95 | Requires palladium catalyst |
| Alkylation for 2-substituent | 3-6 h | 70-90 | >90 | Base and solvent-dependent |
Summary Table of Preparation Steps
| Step No. | Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclization to thieno[2,3-d]pyrimidine core | Aminothiophene derivative + formamide | Reflux or microwave | Core heterocycle formation |
| 2 | Chlorination at position 4 | Thionyl chloride + DMF catalyst | 80°C, 4 h | 4-chloro substitution |
| 3 | Introduction of 5-(4-chlorophenyl) | 4-chlorophenyl aminothiophene or Pd-catalyzed coupling | Reflux or cross-coupling conditions | 5-substituted intermediate |
| 4 | Alkylation at 2-position | Thien-2-ylmethyl halide + base | Reflux in DMF or acetone | Final product formation |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that 4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine exhibits promising anticancer properties. A study focused on the synthesis of related thieno[2,3-d]pyrimidines demonstrated that these compounds could inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .
Inhibitors of Protein Kinases
The compound has been investigated as a potential inhibitor of various protein kinases, which play critical roles in cell signaling and cancer progression. The structure-activity relationship (SAR) studies suggest that modifications to the thienylmethyl group can enhance inhibitory potency against specific kinases .
Organic Electronics
Due to its unique electronic properties, this compound has been explored for use in organic electronic devices. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Conductive Polymers
Incorporating this compound into conductive polymers can enhance electrical conductivity and stability, making it a candidate for advanced materials used in flexible electronics .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methodologies have been reported, including cyclization reactions that form the thieno[2,3-d]pyrimidine core .
Characterization Techniques
Characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- The thien-2-ylmethyl group at position 2 in the target compound increases steric bulk and lipophilicity compared to methyl or ethyl substituents (e.g., ). This could enhance membrane permeability but reduce aqueous solubility.
- The 4-chlorophenyl group at position 5 is shared with , contributing to π-π stacking interactions in biological targets.
- Analogous compounds with oxadiazole or thione groups (e.g., ) exhibit higher polarity, which may improve solubility but reduce blood-brain barrier penetration.
Spectroscopic and Analytical Data
While direct data for the target compound are unavailable, analogs provide reference benchmarks:
Biological Activity
4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine is a synthetic compound belonging to the thienopyrimidine class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C₁₇H₁₀Cl₂N₂S₂, with a molecular weight of 377.31 g/mol. Its structure features a thieno[2,3-d]pyrimidine core substituted with chlorophenyl and thienyl groups, which contribute to its biological activity.
Research indicates that compounds in the thienopyrimidine class often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many thienopyrimidines act as inhibitors of kinases and other enzymes involved in cell signaling pathways.
- Antiviral Activity : Some derivatives have shown potential in inhibiting viral replication, making them candidates for antiviral drug development.
- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Biological Activity Overview
Case Studies
- Antiviral Activity Against TMV :
- Anticancer Efficacy :
- Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
